

Statistical Analysis of (S)-C33 Efficacy: A Preclinical Comparison Guide

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Compound of Interest

Compound Name: (S)-C33

Cat. No.: B609881

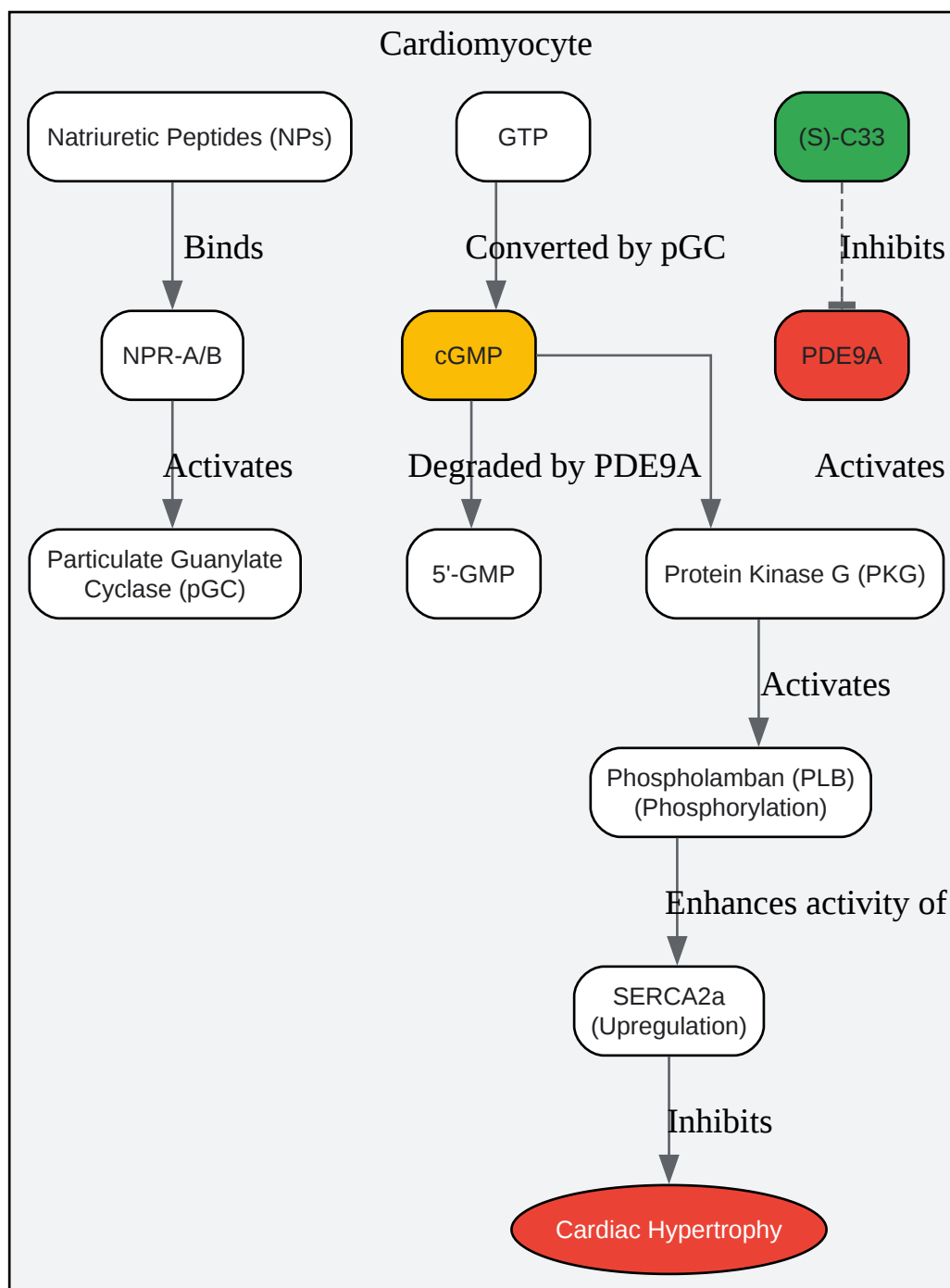
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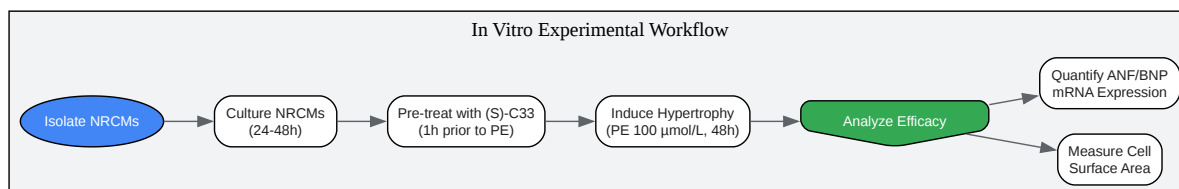
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the preclinical efficacy of **(S)-C33**, a potent and selective phosphodiesterase-9 (PDE9) inhibitor. The data presented herein is collated from published preclinical studies, offering an objective comparison of **(S)-C33**'s performance with other relevant alternative compounds. Detailed experimental methodologies and signaling pathways are provided to support the presented data and facilitate further research and development.

Mechanism of Action: The PDE9-cGMP Signaling Pathway

(S)-C33 exerts its therapeutic effects by inhibiting the phosphodiesterase-9A (PDE9A) enzyme. PDE9A is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in various signaling pathways. By inhibiting PDE9A, **(S)-C33** leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This activation triggers a cascade of downstream effects, including the modulation of gene expression and protein phosphorylation, which are crucial in cellular functions such as cardiomyocyte growth and function.^{[1][2]}





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References

- 1. C33(S), a novel PDE9A inhibitor, protects against rat cardiac hypertrophy through upregulating cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C33(S), a novel PDE9A inhibitor, protects against rat cardiac hypertrophy through upregulating cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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